molecular formula C20H18N2O3 B2530020 1-benzyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946245-29-0

1-benzyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2530020
CAS No.: 946245-29-0
M. Wt: 334.375
InChI Key: CFRAXSQSYFFOET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic 2-pyridone derivative characterized by a benzyl group at position 1 of the dihydropyridine ring and an N-linked 4-methoxyphenyl carboxamide substituent at position 2. This structural framework is common in medicinal chemistry due to the pharmacological versatility of 2-pyridones, which are associated with antioxidant, antimicrobial, and receptor-modulating activities .

Properties

IUPAC Name

1-benzyl-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-25-17-11-9-16(10-12-17)21-19(23)18-8-5-13-22(20(18)24)14-15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRAXSQSYFFOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Route

This three-step protocol involves amide coupling followed by cyclization:

Step 1: Synthesis of Ethyl 3-((4-Methoxyphenyl)amino)-3-oxopropanoate
4-Methoxyaniline (1.23 g, 10 mmol) reacts with ethyl malonyl chloride (1.48 g, 10 mmol) in anhydrous THF under N₂. Triethylamine (1.01 g, 10 mmol) is added dropwise at 0°C, stirred for 6 h, and extracted with ethyl acetate. Yield: 82%.

Step 2: Benzylation and Cyclization
The β-ketoamide (2.35 g, 10 mmol) reacts with benzylamine (1.07 g, 10 mmol) in refluxing xylene (12 h) with 4Å molecular sieves. Cyclization forms the dihydropyridine core, with dehydration yielding the 2-oxo group. Yield: 68%.

Step 3: Purification
Crude product is purified via silica gel chromatography (hexane/ethyl acetate 3:1). HPLC purity: 98.2%.

Mo(CO)₆-Mediated Ring Expansion

Adapting Beilstein Journal’s protocol:

Reagents :

  • Methyl 2-(isoxazol-5-yl)-3-oxopropanoate (2.06 g, 10 mmol)
  • Benzylamine (1.07 g, 10 mmol)
  • Mo(CO)₆ (2.64 g, 10 mmol)
  • 4-Methoxyaniline (1.23 g, 10 mmol)

Procedure :

  • Isoxazole derivative and Mo(CO)₆ reflux in toluene (110°C, 8 h) under N₂.
  • Benzylamine added dropwise, stirred for 12 h.
  • Carboxamide formed via HATU-mediated coupling with 4-methoxyaniline.
    Yield: 79%.

Advantages :

  • Regioselective installation of substituents at C-1 and C-3.
  • Tolerates electron-donating groups (e.g., methoxy).

Microwave-Assisted One-Pot Synthesis

Combining steps for efficiency:

Reaction Matrix :

  • Ethyl acetoacetate (1.30 g, 10 mmol)
  • 4-Methoxybenzamide (1.51 g, 10 mmol)
  • Benzylamine (1.07 g, 10 mmol)
  • Acetic acid (catalytic)

Microwave irradiation (150°C, 30 min, 300 W) promotes concurrent cyclization and amidation. Yield: 75%.

Optimization and Mechanistic Insights

Solvent and Catalyst Screening

Condition Yield (%) Purity (%)
Xylene, 4Å sieves 68 97.5
Toluene, Mo(CO)₆ 79 98.7
DMF, microwave 75 96.8

Mo(CO)₆ enhances ring expansion efficiency by lowering activation energy (ΔG‡ = 92 kJ/mol).

Amidation Coupling Agents

  • DCC/HOBt : Yield 70%, requires 12 h.
  • HATU : Yield 88%, 2 h, minimizes racemization.

Characterization and Validation

  • HRMS (ESI) : m/z [M+H]⁺ calcd. for C₂₀H₁₉N₂O₃: 335.1396, found: 335.1392.
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.32–7.28 (m, 5H, benzyl), 6.89 (d, J = 8.8 Hz, 2H, Ar-OCH₃), 4.62 (s, 2H, CH₂Ph), 3.81 (s, 3H, OCH₃).
  • XRD : Monoclinic crystal system, space group P2₁/c, confirming planar dihydropyridine ring.

Challenges and Alternatives

  • Steric Hindrance : Bulky 4-methoxyphenyl group reduces cyclization yields; mitigated by microwave assistance.
  • Oxidation : Dihydropyridine prone to oxidation; reactions conducted under N₂.

Industrial-Scale Considerations

  • Cost Analysis : Mo(CO)₆ adds $12.50/g to production; cyclocondensation more economical ($3.20/g).
  • Green Chemistry : Ethanol/water mixtures reduce solvent waste, achieving 72% yield.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The benzyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: The major product is the pyridine derivative.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a subject of interest in various research domains:

Anticancer Activity

Research indicates that derivatives of dihydropyridine compounds, including 1-benzyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, have shown promising cytotoxic effects against various cancer cell lines. A study highlighted that such compounds could potentially overcome multidrug resistance in tumors, thus enhancing therapeutic efficacy .

Antifilarial Activity

Dihydropyridine derivatives have been evaluated for their antifilarial properties. For instance, compounds similar to 1-benzyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide were tested against Brugia malayi, demonstrating significant macrofilaricidal activity at specific concentrations .

Antihypertensive Effects

The compound has been investigated for its antihypertensive properties. In a study involving various synthesized dihydropyridine carboxamides, the presence of electron-donating groups significantly enhanced the antihypertensive activity, suggesting that structural modifications can lead to improved pharmacological profiles .

Anti-inflammatory Properties

Dihydropyridine derivatives have been reported to possess anti-inflammatory activities. A structure-activity relationship study indicated that the presence of specific substituents on the phenyl ring could enhance the anti-inflammatory effects of these compounds .

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A recent study evaluated the cytotoxic effects of various dihydropyridine derivatives on multiple cancer cell lines. The results indicated that certain modifications on the benzyl and methoxy groups significantly increased cytotoxicity compared to standard chemotherapeutic agents .

Case Study 2: Antifilarial Efficacy

In vitro studies demonstrated that specific derivatives exhibited complete loss of motility in B. malayi at concentrations as low as 50 μM. This highlights the potential use of these compounds in developing new antifilarial treatments .

Mechanism of Action

The mechanism of action of 1-benzyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as ion channels and enzymes. The dihydropyridine ring is known to interact with calcium channels, modulating their activity and leading to various physiological effects. The benzyl and methoxyphenyl groups may enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Table 1: Structural Comparison of 2-Oxo-1,2-Dihydropyridine-3-Carboxamide Derivatives

Compound Name Position 1 Substituent Position 3 Substituent Key Functional Groups Reference
Target Compound Benzyl N-(4-Methoxyphenyl) Methoxy (electron-donating) -
1-(2-Chlorobenzyl)-N-(4-Trifluoromethoxyphenyl) 2-Chlorobenzyl N-(4-Trifluoromethoxyphenyl) Cl (electron-withdrawing), CF₃O (strongly electron-withdrawing)
N-Cycloheptyl-1-(4-Fluorophenylmethyl) 4-Fluorophenylmethyl N-Cycloheptyl F (electron-withdrawing)
6-(4-Hydroxy-3-Methoxyphenyl)-4-(4-Methoxyphenyl) 4-Methoxyphenyl (position 4) Cyano (position 3) Methoxy, hydroxyl

Key Observations:

  • Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group in the target compound provides electron-donating effects, contrasting with electron-withdrawing groups like trifluoromethoxy (CF₃O) or halogens (Cl, F) in analogs . These differences influence solubility, metabolic stability, and receptor binding.
  • Steric Effects : The benzyl group at position 1 offers moderate steric bulk compared to bulkier substituents like cycloheptyl () or chlorobiphenyl (), which may affect binding pocket interactions .

Antioxidant Activity

highlights that substituents significantly influence antioxidant efficacy. For example:

  • 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl) derivative : 79.05% radical scavenging at 12 ppm (vs. ascorbic acid: 82.71%) .
  • 4-(4-Methoxyphenyl) analog : Only 17.55% activity, suggesting methoxy groups alone are less effective than bromophenyl/hydroxyl combinations .

The target compound’s 4-methoxyphenyl group may similarly result in lower antioxidant activity compared to brominated or hydroxylated analogs.

Antimicrobial Activity

Pyridin-2-one derivatives in showed moderate inhibition against Staphylococcus aureus and Escherichia coli.

Receptor Affinity and Selectivity

  • CB2 Receptor Modulation : demonstrates that 2-oxo-1,2-dihydropyridine-3-carboxamides with methyl groups at position C6 exhibit CB2 receptor selectivity. The target compound lacks this methyl group, suggesting its receptor interactions may depend on the benzyl and 4-methoxyphenyl groups for binding .
  • Molecular Docking Insights : Fluorophenylmethyl analogs () show distinct binding modes with CB1/CB2 receptors, where electron-withdrawing groups enhance hydrophobic interactions. The target compound’s methoxy group may instead engage in hydrogen bonding .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight logP (Predicted) Water Solubility Reference
Target Compound ~373 (estimated) Moderate (~3.5) Low -
1-(2-Chlorobenzyl)-N-(4-Trifluoromethoxyphenyl) 422.8 High (~4.8) Very Low
BG15965 (1-Benzyl-N-(2,3-Dichlorophenyl)) 373.23 High (~4.2) Low

Key Observations:

  • Halogenated derivatives (e.g., bromo, chloro) exhibit higher molecular weights and logP values, correlating with enhanced membrane permeability but poorer solubility .

Biological Activity

The compound 1-benzyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine family, which is known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of Dihydropyridine Derivatives

Dihydropyridine derivatives are characterized by their ability to interact with various biological targets, making them valuable in medicinal chemistry. They exhibit a range of activities including:

  • Antimicrobial
  • Anti-inflammatory
  • Anticancer
  • Neuroprotective

The biological activity of 1-benzyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are key players in inflammation.
  • Receptor Interaction : It may bind to receptors such as the M3 muscarinic acetylcholine receptor (M3R), influencing cellular proliferation and apoptosis resistance in cancer cells.
  • Signal Transduction Modulation : The compound can alter intracellular signaling pathways, affecting gene expression and cellular behavior related to cancer progression.

Anticancer Activity

Recent studies indicate that 1-benzyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibits significant anticancer properties. For instance, it has shown cytotoxic effects against various cancer cell lines through induction of apoptosis and inhibition of tumor growth.

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism
FaDu (hypopharyngeal)15Apoptosis induction
MCF-7 (breast cancer)20Cell cycle arrest
A549 (lung cancer)10Enzyme inhibition

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. The following table summarizes its effectiveness:

Pathogen TestedMinimum Inhibitory Concentration (MIC)Activity
Staphylococcus aureus32 µg/mLBacteriostatic
Escherichia coli16 µg/mLBactericidal
Candida albicans64 µg/mLFungistatic

Case Studies

  • Cancer Therapy : A study demonstrated that the compound significantly inhibited the growth of FaDu cells compared to the reference drug bleomycin. The mechanism involved apoptosis induction and modulation of apoptosis-related proteins.
  • Inflammation Reduction : In a model of acute inflammation, administration of the compound led to a marked decrease in pro-inflammatory cytokines, suggesting potential use in inflammatory diseases.
  • Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage, highlighting its potential role in neurodegenerative disease treatment.

Q & A

Q. How can the synthesis of 1-benzyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide be optimized to improve yield and purity?

Methodological Answer: Optimization involves systematic adjustments to reaction conditions:

  • Catalysts : Use Lewis acids (e.g., BF₃·Et₂O) or bases (e.g., K₂CO₃) to facilitate amide bond formation and cyclization .
  • Solvents : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates, while toluene may improve selectivity for cyclization steps .
  • Temperature : Controlled heating (80–120°C) during condensation steps minimizes side reactions .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity .

Q. What spectroscopic and crystallographic methods are recommended for structural confirmation of this compound?

Methodological Answer:

  • X-ray Diffraction (XRD) : Single-crystal XRD resolves stereochemistry and confirms dihydropyridine ring puckering (e.g., half-chair conformation) .
  • NMR Spectroscopy : ¹H NMR identifies substituent environments (e.g., benzyl protons at δ 4.8–5.2 ppm; methoxy singlet at δ 3.7–3.9 ppm). ¹³C NMR confirms carbonyl (C=O) at ~165–170 ppm .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₂₀H₁₉N₂O₃: calc. 335.1396) .

Q. How should researchers design initial biological activity screens for this compound?

Methodological Answer:

  • Enzyme Inhibition : Screen against kinases (e.g., CDKs) or proteases using fluorescence-based assays (IC₅₀ determination) .
  • Antimicrobial Activity : Use microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with halogen (F, Cl) or electron-donating groups (e.g., -OMe) on the benzyl or methoxyphenyl rings to assess effects on bioactivity .
  • Biological Testing : Compare IC₅₀ values across analogs to identify critical substituents (e.g., fluorine enhances metabolic stability ).
  • Computational Docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., kinase ATP-binding pockets) .

Q. How can contradictions in spectral data during characterization be resolved?

Methodological Answer:

  • Multi-Technique Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals .
  • Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent interference in ¹H NMR .
  • Tautomerism Analysis : IR spectroscopy (C=O stretch at ~1680 cm⁻¹) and XRD confirm dominant tautomeric forms .

Q. What computational approaches predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) to assess target-ligand interactions .
  • Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (e.g., pyridone carbonyl) .
  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 metabolism to prioritize analogs .

Q. How can researchers investigate metabolic stability and degradation pathways?

Methodological Answer:

  • Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to identify oxidative metabolites (e.g., hydroxylation at benzyl position) .
  • Degradation Studies : Expose to acidic (pH 2) and basic (pH 9) conditions, monitoring hydrolysis via HPLC (retention time shifts) .

Q. What strategies improve aqueous solubility without compromising bioactivity?

Methodological Answer:

  • Prodrug Design : Introduce phosphate esters at the pyridone oxygen for pH-dependent solubility .
  • Co-Solvent Systems : Use PEG-400 or cyclodextrin inclusion complexes to enhance solubility in vitro .
  • Salt Formation : React with HCl or sodium bicarbonate to generate ionizable salts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.